molecular formula C18H15NO5S2 B2805919 Methyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932304-04-6

Methyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No. B2805919
CAS RN: 932304-04-6
M. Wt: 389.44
InChI Key: LJIJAXISYRPYCB-UHFFFAOYSA-N
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Description

“Methyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C18H15NO5S2 . It has an average mass of 389.445 Da and a monoisotopic mass of 389.039154 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene ring sulfamoylated at the 1-position and carboxylated at the 2-position. The sulfamoyl group is further substituted with a 4-acetylphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C18H15NO5S2 and a molecular weight of 389.44 .

Scientific Research Applications

Facile Synthesis Routes

A study outlines a general method to synthesize benzofurans and benzothiophenes, which could be related to the synthesis of Methyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. The method involves reacting trifluoromethanesulfanylamide with 1-methoxy-2-alkynylbenzenes or methyl(2-alkynylphenyl)sulfanes, showcasing broad functional group tolerance (Sheng et al., 2014).

Structural and Electrochemical Insights

The electrochemical behavior of various benzothiophene carboxylates, including their reduction and dimer products, was explored. Notably, the reduction process of methyl 3-halo-1-benzothiophene-2-carboxylates in anhydrous dimethylformamide follows an electron-chemical step-electron mechanism, offering insights into the electrochemical properties of related compounds (Rejňák et al., 2004).

Crystallographic Analysis

Crystallographic studies of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveal a structure with a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, offering a basis for understanding the molecular structure and potential interactions of similar compounds (Vasu et al., 2004).

properties

IUPAC Name

methyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S2/c1-11(20)12-7-9-13(10-8-12)19-26(22,23)17-14-5-3-4-6-15(14)25-16(17)18(21)24-2/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIJAXISYRPYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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